2-Amino-4-(4-piperidinyl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-piperidin-4-ylquinazolin-2-amine |
InChI |
InChI=1S/C13H16N4/c14-13-16-11-4-2-1-3-10(11)12(17-13)9-5-7-15-8-6-9/h1-4,9,15H,5-8H2,(H2,14,16,17) |
InChI Key |
JBTSKYQLFMNCIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NC3=CC=CC=C32)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Amino 4 4 Piperidinyl Quinazoline Analogues
Influence of Substituents on Biological Activities
Systematic modifications of the 2-amino-4-(4-piperidinyl)quinazoline core have revealed critical insights into the structural requirements for therapeutic activity. The following subsections detail the roles of specific moieties and substitutions at various positions of the scaffold.
The piperidinyl group at the C-4 position is a common feature in many biologically active quinazoline (B50416) derivatives. This moiety often serves as a versatile linker, and its orientation can significantly impact how the molecule interacts with its biological target.
SAR studies on antimalarial 2-anilino 4-amino substituted quinazolines indicated that the 4-amino group is essential for binding to its cellular target acs.org. It was further suggested that substitutions on this 4-amino group are likely oriented toward the solvent space, which provides an opportunity to modify the molecule's physicochemical properties, such as solubility, without disrupting its primary binding interactions acs.org. This position has been identified as a tolerant site for modification, including the attachment of large polymers like polyethylene glycol (PEG) to create peripherally restricted agents nih.gov. The flexibility of the piperidine (B6355638) ring has also been cited as a potential contributor to the enhanced cytotoxic activity of certain 4-aminoquinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) researchgate.net.
Modifying the piperidine ring itself with various substituents is a common strategy to fine-tune the activity and properties of this compound analogues. The placement and nature of these substituents can influence the molecule's conformation, lipophilicity, and ability to form secondary interactions with the target. For example, exploring substitutions around the piperidine ring was a key strategy in developing 2-aryl-4-aminoquinazoline series for treating Trypanosoma cruzi infections acs.org. While specific SAR data on piperidine ring substitutions is highly dependent on the target, this position is frequently explored to optimize lead compounds.
Table 1: Influence of Substitutions on the Piperidine Ring Below is a representative table illustrating how substitutions on the piperidine ring might be analyzed in SAR studies. The specific effects are target-dependent.
| Position on Piperidine Ring | Substituent Type | General Effect on Activity | Rationale |
| N1 | Alkyl, Acyl | Variable | Can alter basicity and introduce steric hindrance or new interaction points. |
| C4 | Polar (e.g., -OH, -COOH) | Often tolerated or beneficial | Can improve solubility and provide additional hydrogen bonding sites nih.govacs.org. |
| C3/C4 | Small alkyl groups | Variable | May provide favorable van der Waals interactions or induce a more active conformation. |
| C4 | Bulky groups | Often tolerated | Can be used to attach larger moieties to modify pharmacokinetics, like PEGylation nih.gov. |
Substitutions on the benzene (B151609) portion of the quinazoline core (Ring A) are critical for modulating biological activity, selectivity, and pharmacokinetic profiles. The C-6 and C-8 positions are frequently modified.
SAR Trends for Specific Pharmacological Classes
The SAR of this compound analogues is highly dependent on the specific biological target. Below are trends observed for different pharmacological classes.
Kinase Inhibitors (e.g., EGFR, Aurora Kinase): For many kinase inhibitors, particularly those targeting EGFR, the 4-anilino-quinazoline scaffold is a common starting point. Substitutions at the C-6 and C-7 positions of the quinazoline ring are crucial for activity and selectivity nih.gov. The 4-amino moiety is essential for interaction with the kinase hinge region.
Receptor Antagonists (e.g., ORL1, CB1R): In the development of Opioid Receptor Like-1 (ORL1) antagonists, the 4-aminoquinazoline core has been identified as a novel class of compounds researchgate.net. For CB1 receptor inverse agonists, the C-4 amino-piperidinyl moiety was found to be a tolerant site for PEGylation, a modification used to restrict the drug's access to the central nervous system and minimize side effects nih.gov.
Antimalarial Agents: In the optimization of 2-anilino 4-amino substituted quinazolines as antimalarials, the 4-amino group was found to be necessary for activity. However, the substituent attached to this amino group could be varied to improve physicochemical properties without a significant loss of potency, suggesting it is not deeply involved in the primary binding event acs.org.
Table 2: Summary of SAR Trends for Different Pharmacological Classes
| Pharmacological Class | Key Structural Features & SAR Trends |
| Kinase Inhibitors | - 4-Anilino group often critical for hinge binding. - Substitutions at C-6 and C-7 modulate potency and selectivity nih.gov. - Flexibility of the C-4 piperidine can be beneficial researchgate.net. |
| Receptor Antagonists | - C-4 piperidinyl moiety is often a point for modification to alter pharmacokinetics (e.g., PEGylation) nih.gov. - Hydrophobic interactions are important for some targets researchgate.net. |
| Antimalarials | - 4-Amino group is essential for activity. - Substituents on the 4-amino group can be modified to improve properties like solubility acs.org. |
| Anti-inflammatory Agents | - Piperazine at C-7 can enhance activity against TNF-alpha nih.gov. |
Kinase Inhibition Potency
Quinazoline derivatives are well-established as kinase inhibitors, with several approved drugs for cancer therapy featuring this core structure. SAR studies have revealed that the 4-anilinoquinazoline (B1210976) moiety is a privileged scaffold for developing epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) nih.gov. The nitrogen at position 1 (N-1) of the quinazoline ring is crucial for activity, as it forms a key hydrogen bond with a methionine residue in the ATP-binding site of the kinase nih.gov. The amino group at the 4-position, when substituted with an aniline (B41778) ring, provides additional interactions and contributes to the binding affinity nih.gov.
Modifications at the 2-position of the quinazoline ring have been explored to enhance potency and selectivity. For instance, the introduction of a (3-bromophenyl) moiety at this position in a quinazolin-4-one derivative resulted in a significant improvement in CDK9 inhibitory activity mdpi.com. Conversely, replacing the quinazolin-4-one with a quinazoline-4-thione or a benzo[d] researchgate.netnih.govoxazin-4-one led to a decrease in inhibitory activity, highlighting the importance of the carbonyl group at position 4 for this specific target mdpi.com. Furthermore, the presence of a sulfonamide moiety has been shown to be essential for activity in some series, while acetanilide groups can be necessary for potency mdpi.com.
The substitution pattern on the piperidine ring also plays a role in kinase inhibition. While specific SAR data for the 4-piperidinyl group in this context is limited in the provided results, the general principles of kinase inhibitor design suggest that modifications to this group could influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.
| Compound Modification | Effect on Kinase Inhibition | Reference |
| N-1 of quinazoline ring | Essential for hydrogen bonding with Met residue in ATP-binding site | nih.gov |
| 4-Anilino substitution | Provides additional interactions and contributes to binding affinity | nih.gov |
| (3-bromophenyl) at C-2 | Significant improvement in CDK9 inhibitory activity | mdpi.com |
| Quinazoline-4-thione at C-4 | 2-fold reduction in CDK9 inhibitory activity | mdpi.com |
| Benzo[d] researchgate.netnih.govoxazin-4-one at C-4 | 3-fold reduction in CDK9 inhibitory activity | mdpi.com |
| Sulfonamide moiety | Essential for activity in some series | mdpi.com |
| Acetanilide groups | Can be necessary for potency | mdpi.com |
Antimicrobial Efficacy
The quinazoline scaffold has demonstrated promising activity against a range of microbial pathogens. SAR studies have identified key structural features that contribute to the antimicrobial efficacy of this compound analogues.
In a series of novel piperidin-4-yl-5-spiro-thiadiazoline derivatives, quantitative structure-activity relationship (QSAR) studies indicated that an increase in the weakly polar component of the solvent-accessible surface area favors antibacterial activity nih.gov. For antifungal activity, an increase in polarizability and a decrease in ionization potential and hydrogen bond donors are beneficial nih.gov.
For 2-aminopyridine derivatives, the presence of a cyclohexylamine group was found to be crucial for antimicrobial activity mdpi.com. The introduction of other methylene groups after the amine function led to a disappearance of activity, suggesting a specific spatial arrangement is required for interaction with the microbial target mdpi.com.
In a study of substituted arylidene-based quinazolin-4(3H)-one motifs, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as a highly active compound against both bacteria and fungi nih.gov. This highlights the importance of the substituent at the 3-position of the quinazolinone ring for broad-spectrum antimicrobial activity.
| Compound Modification | Effect on Antimicrobial Efficacy | Reference |
| Increased weakly polar solvent accessible surface area | Favors antibacterial activity | nih.gov |
| Increased polarizability, decreased ionization potential and H-bond donors | Favors antifungal activity | nih.gov |
| Cyclohexylamine presence in 2-aminopyridine derivatives | Crucial for antimicrobial activity | mdpi.com |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) at C-3 | Potent antibacterial and antifungal activity | nih.gov |
Anti-inflammatory Activity
Quinazoline derivatives have been investigated for their potential as anti-inflammatory agents, with SAR studies providing insights into the structural requirements for this activity. These compounds can exert their effects by targeting various inflammatory mediators and pathways, including cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the production of pro-inflammatory cytokines like TNF-α and interleukins .
In a series of 4-chlorophenethylaminoquinazoline derivatives, the presence of a piperazine ring at the C-7 position of the quinazoline ring led to more potent inhibitory activities toward both TNF-α production and T-cell proliferation nih.gov. A smaller N-substituent on the piperazine ring was found to be important for the inhibition of TNF-α production nih.gov.
For some quinazoline derivatives, substitutions on two phenyl rings resulted in higher anti-inflammatory activity compared to unsubstituted derivatives, which may be attributed to an increase in lipophilic character mdpi.com. Furthermore, the introduction of a 10-iodo-substitution in quino-quinazolinedione derivatives significantly increased anti-inflammatory activity, while 4-phenylaminomethyl and 6-methoxyphenylaminomethyl substitutions also enhanced this activity mdpi.com.
| Compound Modification | Effect on Anti-inflammatory Activity | Reference |
| Piperazine ring at C-7 | More potent inhibition of TNF-α production and T-cell proliferation | nih.gov |
| Smaller N-substituent on piperazine ring | Important for TNF-α production inhibition | nih.gov |
| Substitutions on two phenyl rings | Higher activity, possibly due to increased lipophilicity | mdpi.com |
| 10-Iodo-substitution in quino-quinazolinediones | Significant increase in activity | mdpi.com |
| 4-Phenylaminomethyl or 6-methoxyphenylaminomethyl substitution | Enhanced activity | mdpi.com |
Antimalarial Activity
The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, and SAR studies have been crucial in optimizing its activity against Plasmodium falciparum. The 7-chloro group and the 4-amino group are considered critical for the inhibition of hemozoin formation, a key detoxification process for the parasite nih.gov.
In a series of 2-anilino 4-amino substituted quinazolines, the 2-anilino quinazoline scaffold was optimized to generate compounds with potent antimalarial activity comparable to existing drugs like chloroquine and mefloquine acs.org. While the intramolecular hydrogen bond between the 2-anilino proton and the N1 of the quinazoline was considered, methylation of the 4-N position, which would disrupt this, reduced antimalarial activity, suggesting its importance acs.org.
For 3,5-diarylaminopyridines, replacement of the pyridine core with a pyrazine led to a novel series of analogues with potent oral antimalarial activity mmv.org. However, other modifications to the pyridine core or the 2-amino group resulted in a loss of activity, indicating a high degree of structural specificity for this target mmv.org.
| Compound Modification | Effect on Antimalarial Activity | Reference |
| 7-Chloro and 4-amino groups in 4-aminoquinolines | Critical for inhibition of hemozoin formation | nih.gov |
| Methylation of the 4-N position in 2-anilino quinazolines | Reduced antimalarial activity | acs.org |
| Replacement of pyridine core with pyrazine in 3,5-diarylaminopyridines | Potent oral antimalarial activity | mmv.org |
Anticonvulsant Activity
Quinazolin-4(3H)-one derivatives have been explored for their anticonvulsant properties, with SAR studies indicating that specific structural features are required for interaction with the GABA-A receptor. The quinazolin-4(3H)-one moiety acts as a hydrophobic domain, the nitrogen at position 1 (N1) serves as an electron donor, and the carbonyl group is a hydrogen bonding site mdpi.com. The substituents at positions 2 and 3 are primarily responsible for modulating the anticonvulsant potency and pharmacokinetic properties mdpi.com.
In a series of N-substituted-6-fluoro-quinazoline-4-amine derivatives, the presence of a halogen or an electron-rich substituent at the 6- or 8-position of the quinazoline ring was found to improve antiepileptic activity mdpi.com. Attaching an aromatic amine to the quinazoline nucleus via a methylene linker also contributed to the anticonvulsant effect mdpi.com.
| Compound Modification | Effect on Anticonvulsant Activity | Reference |
| Quinazolin-4(3H)-one moiety | Acts as a hydrophobic domain | mdpi.com |
| N1 of quinazolin-4(3H)-one | Electron donor | mdpi.com |
| Carbonyl group of quinazolin-4(3H)-one | Hydrogen bonding site | mdpi.com |
| Substituents at C-2 and C-3 | Modulate potency and pharmacokinetics | mdpi.com |
| Halogen or electron-rich group at C-6 or C-8 | Improves antiepileptic activity | mdpi.com |
| Aromatic amine attached via methylene linker | Contributes to anticonvulsant effect | mdpi.com |
Vasorelaxant Activity
The vasorelaxant properties of quinazoline derivatives have been investigated, with SAR studies revealing the influence of substituents on their ability to relax pre-contracted rat aorta. In a series of 4-hydroxyquinazoline-4-carboxamides, a chlorine substituent at the C-6 position of the quinazoline ring was found to be an important factor for enhancing vasodilation nih.gov.
The nature of the alicyclic-amino ring of the amidic function also played a significant role. The order of importance for enhancing vasodilation was found to be morpholinyl > piperidinyl > pyrrolidinyl, with one exception nih.gov. This suggests that the size and heteroatom content of this ring influence the interaction with the biological target responsible for vasorelaxation.
| Compound Modification | Effect on Vasorelaxant Activity | Reference |
| Chlorine at C-6 | Enhances vasodilation | nih.gov |
| Morpholinyl in amidic function | More potent than piperidinyl or pyrrolidinyl | nih.gov |
| Piperidinyl in amidic function | More potent than pyrrolidinyl | nih.gov |
Acetylcholinesterase Inhibition
Quinazoline derivatives have been designed as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. SAR studies have shown that a flexible amino group at the 4-position of the quinoline scaffold contributes to increased activity . Furthermore, a substituent group with 4-dimethylamino or 4-diethylamino on a benzene ring attached to the quinoline is favorable for inhibitory activity .
In a series of 2-arylethenylquinoline analogues, the presence of a piperazine or piperidine ring at the 4-position on the quinoline ring resulted in the most potent inhibitory effect on Aβ1-42 aggregation, a pathological hallmark of Alzheimer's disease . For another series of quinoline derivatives, a methylene linkage between a piperidine ring and an N-amide moiety showed a higher effect than compounds without this spacer .
| Compound Modification | Effect on Acetylcholinesterase Inhibition | Reference |
| Flexible amino group at C-4 of quinoline | Increased activity | |
| 4-dimethylamino or 4-diethylamino on a benzene ring | Favorable for inhibitory activity | |
| Piperazine or piperidine ring at C-4 of 2-arylethenylquinolines | Potent inhibition of Aβ1-42 aggregation | |
| Methylene linkage between piperidine and N-amide | Higher effect than no spacer |
Antidiabetic Activity of this compound Analogues
The quinazoline scaffold has emerged as a significant pharmacophore in the development of novel therapeutic agents, including those for the management of diabetes mellitus. The structural versatility of quinazoline derivatives allows for modifications that can lead to potent and selective inhibitors of key enzymes involved in glucose homeostasis, such as dipeptidyl peptidase-4 (DPP-4) and α-glucosidase. Analogues of this compound have been investigated for their potential antidiabetic effects, with research focusing on establishing a clear structure-activity relationship (SAR) to guide the design of more effective hypoglycemic agents.
Structure-Activity Relationship (SAR) Studies
Research into the antidiabetic properties of quinazoline derivatives has revealed several key structural features that influence their biological activity. Many of these compounds exert their effects by targeting enzymes such as DPP-4, which is involved in the degradation of incretin (B1656795) hormones that stimulate insulin secretion.
A study on a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives, which share the aminopiperidine and quinazoline moieties with the core compound of interest, provided valuable insights into their SAR as DPP-4 inhibitors. The biological evaluation of these compounds highlighted the significant impact of substitutions on both the quinazoline ring and an attached phenyl moiety. nih.gov
Specifically, the presence of a bromo group at the C6 position of the quinazoline ring was found to be crucial for enhanced DPP-4 inhibitory activity. nih.gov Furthermore, when considering analogues with this bromo substitution, the introduction of electronegative groups on the phenyl ring led to a notable increase in potency. nih.gov For instance, a compound bearing a chloro substitution on the phenyl moiety of the 6-bromo quinazoline ring demonstrated promising inhibitory activity with an IC50 value of 9.25 ± 0.57 µM. nih.gov
The general trend observed for substitutions on the phenyl ring in these bromo-quinazoline analogues was that electron-withdrawing groups enhanced activity in the order of Cl > CF3 > F. nih.gov Conversely, the presence of electron-donating groups on the phenyl ring or the absence of any substitution resulted in diminished activity. nih.gov
These findings underscore the importance of specific substitutions on the quinazoline scaffold for potent DPP-4 inhibition. The 4-aminopiperidine (B84694) component of these molecules is designed to interact with the S1 and S2 pockets of the DPP-4 enzyme, which is a key interaction for inhibitory effect. nih.gov
While the direct antidiabetic SAR of this compound is not extensively detailed in the provided context, the data from analogous compounds suggest that modifications to the quinazoline ring, particularly at position 6, and substitutions on any appended aromatic rings are critical determinants of their hypoglycemic potential.
Table of SAR Findings for Quinazoline Analogues as DPP-4 Inhibitors
| Compound Series | Key Structural Feature | Effect on DPP-4 Inhibition | Reference |
| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil | Bromo substitution at C6 of quinazoline | Essential for improved activity | nih.gov |
| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil | Electronegative group on phenyl moiety (in bromo-substituted analogues) | Increased activity (Cl > CF3 > F) | nih.gov |
| 4-Aminopiperidin-3,4-dihyroquinazoline-2-uracil | Electron-donating group or no substitution on phenyl moiety | Diminished activity | nih.gov |
It is important to note that other quinazoline derivatives have also been investigated for their antidiabetic properties through different mechanisms, such as the inhibition of α-glucosidase. nih.gov However, the most detailed SAR information available from the provided search results pertains to DPP-4 inhibition.
Biological Targets and Mechanisms of Action in Preclinical Investigations
Kinase Inhibition
Derivatives built upon the quinazoline (B50416) core are widely recognized for their capacity to function as ATP-competitive inhibitors of various protein kinases, which are crucial regulators of cellular processes.
The 4-aminoquinazoline core is a well-established pharmacophore for targeting tyrosine kinases, including both receptor and non-receptor types. nih.gov Modifications at the 2- and 4-positions of the quinazoline ring, as well as on the piperidinyl moiety, have yielded potent and selective inhibitors for several key tyrosine kinases implicated in cancer.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2):
A significant body of research has focused on developing 4-anilinoquinazoline (B1210976) derivatives as dual inhibitors of EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis. amazonaws.comnih.govresearchgate.net While the classic structure involves an aniline (B41778) group at the 4-position, related structures incorporating the 4-(piperidinyl) group have also been explored. For instance, studies have shown that compound series with a piperidine (B6355638) substitution can exhibit potent cytotoxic activity against cancer cell lines that overexpress EGFR. researchgate.net One study highlighted a derivative, compound 4c , which incorporates a 4-fluorobenzene and a piperidine substitution, as having the highest cytotoxic activity (IC50 = 2.58 ± 0.57 μM) against the A431 cancer cell line. researchgate.net The flexibility of the piperidine ring was noted as a potential contributor to this enhanced activity. researchgate.net
The general inhibitory mechanism involves the quinazoline nitrogen atoms forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the adenine (B156593) portion of ATP. This effectively blocks ATP from binding, thereby inhibiting the autophosphorylation of the receptor and halting downstream signaling pathways. amazonaws.com
Other Tyrosine Kinases (Src, RET):
The versatility of the quinazoline scaffold extends to other tyrosine kinases. Certain quinazoline derivatives have been specifically identified as inhibitors of the Src family of non-receptor tyrosine kinases. nih.gov Furthermore, reviews on the applications of 4-aminoquinazoline derivatives in medicinal chemistry have noted their development as inhibitors of the RET (Rearranged during Transfection) tyrosine kinase, another important target in various cancers. nih.gov
While the quinazoline nucleus is present in some PARP-1 inhibitors, preclinical studies indicate that the most potent compounds in this class are typically based on a quinazoline-2,4(1H,3H)-dione or quinazolinone scaffold. This core structure is chemically distinct from the 2-aminoquinazoline (B112073) framework. These quinazolinone-based inhibitors are designed as bioisosteres of the phthalazinone core found in approved PARP inhibitors like Olaparib, effectively targeting the NI (nicotinamide-ribose) binding site of the enzyme. Based on available research, derivatives of the specific 2-amino-4-(4-piperidinyl)quinazoline scaffold have not been highlighted as significant PARP-1 inhibitors.
The inhibition of Cyclin-Dependent Kinase 4 (Cdk4) represents a key therapeutic strategy for halting aberrant cell cycle progression in cancer. Research has demonstrated that appropriate substitution of 2-aminoquinazolines can lead to highly selective Cdk4 inhibitors. A study on this class of compounds found that a piperazine-based derivative, a close structural analog of the piperidinyl scaffold, exhibited the highest activity against Cdk4 with an IC50 value of 0.007 µM. This finding underscores the potential of incorporating six-membered saturated heterocycles at the 4-position to achieve potent Cdk4 inhibition.
RAF kinases, particularly BRAF, are central components of the MAPK/ERK signaling pathway. While multi-kinase inhibitors bearing a quinazoline core have been reported to show activity against BRAF, specific preclinical investigations focusing on this compound derivatives as selective RAF kinase inhibitors are not prominent in the current scientific literature.
Initial interest in quinazoline derivatives as anti-tubercular agents explored their potential to inhibit essential serine/threonine protein kinases in Mycobacterium tuberculosis (Mtb), such as PknA and PknB. However, more recent and specific research suggests that the potent anti-tubercular activity of this scaffold may be attributable to a different mechanism, as detailed in the following section.
Enzyme Inhibition Beyond Kinases
Beyond kinase inhibition, derivatives of the this compound scaffold have been found to target other critical microbial enzymes.
Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibition:
Recent structure-activity relationship (SAR) studies have identified N-phenethyl-quinazolin-4-yl-amines, a class of compounds that includes the this compound core structure, as potent inhibitors of the cytochrome bd (cyt-bd) oxidase in M. tuberculosis. This enzyme is a crucial component of the bacterium's respiratory chain, particularly under hypoxic conditions found within the host. By inhibiting cyt-bd oxidase, these compounds disrupt the electron transport chain, leading to a depletion of cellular ATP and subsequent bacterial death. This mechanism is distinct from kinase inhibition and represents a promising avenue for developing new anti-tubercular agents.
Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX-15) Modulation
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. researchgate.net Dual inhibition of these pathways is a therapeutic strategy for inflammatory diseases. nih.gov
Investigations into the broader quinazoline chemical class have identified compounds with inhibitory activity against these enzymes. For instance, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have been synthesized and shown to possess potent and selective COX-2 inhibitory activity. nih.gov Similarly, a pyrroloquinazoline derivative was reported to act as a dual inhibitor of COX-2 and 5-lipoxygenase. researchgate.net However, based on the available scientific literature, specific preclinical studies evaluating this compound or its direct derivatives for activity against COX-1, COX-2, or LOX-15 have not been reported.
Monoamine Oxidase (MAO-A) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters like serotonin (B10506) and dopamine. researchgate.net Inhibition of MAO-A is a well-established strategy for treating depression.
The quinazolinone scaffold has been a subject of interest for developing MAO inhibitors. researchgate.net Studies on C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives revealed that some of these compounds are specific and potent inhibitors of MAO-B, though potent MAO-A inhibitors were less common in the series tested. researchgate.net Other research has identified quinazolinone derivatives with potent and selective MAO-A inhibitory activity. researchgate.net Despite these findings for the related quinazolinone core, there is no specific data in the reviewed literature detailing the evaluation of this compound derivatives as inhibitors of MAO-A.
Cholinesterase (AChE, BuChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. mdpi.com
The quinazoline scaffold has been explored for its potential in developing cholinesterase inhibitors. mdpi.com For example, the natural quinazoline alkaloid dehydroevodiamine (B150072) was found to inhibit AChE in a dose-dependent manner. mdpi.com More recent studies have focused on developing novel quinazolinone-based derivatives as multifunctional agents with cholinesterase inhibitory properties. nih.govresearchgate.net However, these investigated compounds are structurally distinct from the 2-amino-4-piperidinyl class. While the related 4-aminoquinoline (B48711) core is considered a promising starting point for designing new cholinesterase inhibitors, nih.govresearchgate.netmdpi.com specific preclinical data on the AChE or BuChE inhibitory activity of this compound are not available in the current body of scientific literature.
Dipeptidyl Peptidase-4 (DPP4) Inhibition
Dipeptidyl peptidase-4 (DPP4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP4 is a therapeutic strategy for managing type 2 diabetes. researchgate.net
Preclinical research has identified derivatives incorporating the 4-aminopiperidine (B84694) and quinazoline moieties as potential DPP4 inhibitors. A study focused on a novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives demonstrated their potential as DPP4 inhibitors. The biological evaluation revealed that several of these hybrid molecules exhibited promising inhibitory activity. Notably, compound 9i , which features a 6-bromo-quinazoline ring and a 4-chloro substitution on an attached phenyl group, showed significant efficacy. researchgate.net The design of these molecules leverages the necessary interactions with the S1 and S2 pockets of the DPP4 enzyme to achieve inhibitory effects. researchgate.net
Table 1: DPP4 Inhibitory Activity of a 4-Aminopiperidine-Quinazoline Derivative
| Compound | Description | IC50 (µM) |
|---|---|---|
| 9i | 6-bromo quinazoline ring with a 4-chloro substituted phenyl moiety | 9.25 ± 0.57 |
Data sourced from scientific literature. researchgate.net
Aldehydes Oxidase Inhibition
Aldehyde oxidase (AO) is a cytosolic enzyme involved in the metabolism of various xenobiotics, particularly nitrogen-containing heterocyclic compounds. Its activity can significantly impact the clearance and metabolic stability of drug candidates, making it an important consideration in preclinical investigations.
For the quinazoline and azaquinazoline class of compounds, metabolism by AO has been identified as a significant liability. Research on a series of 5-azaquinazoline inhibitors of IRAK4 revealed that these molecules were subject to high metabolism by AO. This metabolic pathway can lead to rapid clearance of the compound from the body, reducing its potential efficacy. Consequently, significant medicinal chemistry efforts have been directed at designing quinazoline derivatives with improved metabolic stability and reduced susceptibility to AO-mediated metabolism.
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of nucleotides and, consequently, DNA replication. These enzymes are validated targets for antimicrobial and anticancer therapies.
The 2,4-diaminoquinazoline scaffold, which is the core structure of this compound, is a well-established pharmacophore for DHFR inhibition. This structural motif mimics the binding of the natural substrate, dihydrofolate, in the active site of the enzyme. Research has identified that analogs with a 2,4-diaminoquinazoline scaffold can exhibit excellent inhibitory activity against DHFR from various organisms. While much of the research has focused on developing these compounds as anticancer and antibacterial agents, the fundamental mechanism relies on the potent inhibition of this key enzyme in nucleotide synthesis.
Uridyl Transferase Inhibition (M. tuberculosis GlmU)
The enzyme N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) is essential for the biosynthesis of the bacterial cell wall in pathogens like Mycobacterium tuberculosis (M. tuberculosis). It catalyzes a key step in the formation of UDP-N-acetylglucosamine, a critical precursor for peptidoglycan synthesis. Inhibition of GlmU's uridyltransferase activity is a promising strategy for developing new antitubercular agents.
The 4-aminoquinazoline scaffold has been identified as a potent inhibitor of the uridyltransferase activity of M. tuberculosis GlmU. nih.gov Structure-activity relationship studies have explored various substitutions on this core to optimize potency against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. In one study, two compounds from a synthesized series of 4-aminoquinazolines were found to be particularly effective. nih.gov
**Table 2: Activity of 4-Aminoquinazoline Derivatives Against *M. tuberculosis***
| Compound Activity | Description | Value |
|---|---|---|
| Compound A | IC50 against H37Rv strain | 6.4 µM |
| MIC against MDR-TB strain | 25 µM | |
| Compound B | IC50 against H37Rv strain | 2.9 µM |
| MIC against MDR-TB strain | 6.25 µM |
Data sourced from scientific literature. nih.gov
These findings highlight the potential of the this compound scaffold as a foundation for developing novel therapeutics that operate via the inhibition of the essential bacterial enzyme GlmU. nih.gov
Antiproliferative and Cytotoxic Mechanisms
The quinazoline core is a recognized scaffold in the design of anticancer agents, with several derivatives demonstrating the ability to inhibit cancer cell growth through various mechanisms. hilarispublisher.com These compounds interfere with fundamental cellular processes required for tumor progression, including cell division and survival signaling.
A key mechanism by which quinazoline derivatives exert their antiproliferative effects is the induction of cell cycle arrest, which halts the progression of cancer cells through the cell division cycle. nih.gov Studies on various substituted quinazolines have shown that they can arrest cells at different phases. For instance, certain novel 4-aminoquinazoline derivatives have been found to cause G1 cell cycle arrest by inhibiting the PI3K signaling pathway. nih.gov
Other quinazoline-based compounds have been shown to induce arrest at the S and G2/M phases. plos.org In one study on HCT-116 colon cancer cells, a acs.orgnih.govnih.govtriazolo[4,3-c]quinazoline derivative (compound 16) increased the percentage of cells in the G2/M phase from 25.10% to 36.89%. plos.org Similarly, a 2,4-bis-substituted quinazoline (compound A4V-3) was also found to arrest cells in the G2/M phase. rsc.org This G2/M blockade prevents the cell from entering mitosis, ultimately leading to cell death. plos.orgresearchgate.net
Table 1: Effect of Selected Quinazoline Derivatives on Cell Cycle Progression
| Compound Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| acs.orgnih.govnih.govtriazolo[4,3-c]quinazoline | HCT-116 | Increased G2/M phase population from 25.10% to 36.89% | plos.org |
| 2,4-Bis-substituted quinazoline | Not Specified | Arrested cells in the G2/M phase | rsc.org |
| Quinoline-8-Sulfonamide | A549 | Increased G2/M phase fraction from ~4% to ~12% | mdpi.com |
| 4-Aminoquinazoline | HCT116 | Caused G1 cell cycle arrest | nih.gov |
Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and transport. Their dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle during mitosis. Several anticancer drugs target this process, and some quinazoline derivatives have been investigated for similar activities. researchgate.net
Research has shown that certain 2,4-disubstituted quinazoline derivatives can act as inducers of tubulin polymerization. rsc.orgnih.gov By promoting polymerization, these compounds stabilize the microtubule network, which disrupts the dynamic instability required for proper mitotic spindle function, leading to mitotic arrest and subsequent cell death. rsc.org Conversely, other related heterocyclic compounds, such as 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives, have been found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site on tubulin, which also results in G2/M phase arrest and apoptosis. researchgate.net
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A hallmark of many cancer therapies is their ability to trigger this process. nih.gov Quinazoline-based compounds have been shown to be potent inducers of apoptosis. jofamericanscience.org
The induction of apoptosis by these compounds often involves the activation of caspases, which are key effector enzymes in the apoptotic cascade. jofamericanscience.org For example, 2,4-diamino-quinazoline (2,4-DAQ) was found to induce apoptosis in a dose-dependent manner in gastric cancer cells, as evidenced by the cleavage of caspase-3 and PARP. nih.gov The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. jofamericanscience.org Studies on 4-aminoquinazoline derivatives suggest they can induce apoptosis via the mitochondrial-dependent pathway. nih.gov Furthermore, some derivatives have been shown to modulate the levels of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. plos.org
Modulation of Inflammatory Mediators (e.g., NO, PGE2, IL-1b, IL-6, TNF-a)
Inflammation is a complex biological response that is critically involved in various pathologies, including cancer. Key mediators of inflammation include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.comjci.org These molecules are produced by immune cells like macrophages and are involved in signaling pathways that can promote cell proliferation and survival. researchgate.netnih.gov
For example, PGE2 is known to have both pro- and anti-inflammatory effects depending on the context, while TNF-α and IL-1β are potent pro-inflammatory cytokines. jci.orgnih.gov IL-6 is also involved in inflammation and infection responses. mdpi.com The enzymes responsible for the production of some of these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are often targets for anti-inflammatory drugs. nih.gov While the broad therapeutic potential of the quinazoline scaffold has been explored, specific preclinical investigations detailing the direct modulatory effects of this compound on this panel of inflammatory mediators are not extensively documented in the available literature. However, research into other heterocyclic compounds has demonstrated that targeting these pathways is a viable therapeutic strategy. For instance, buddlejasaponin IV was shown to inhibit the production of NO, PGE2, TNF-α, IL-1β, and IL-6 by suppressing the expression of iNOS and COX-2 in macrophages. nih.gov
Antimalarial Activity Against Parasite Stages (e.g., Asexual, Gametocytes)
Malaria remains a significant global health issue, with a continuous need for new therapeutics due to rising drug resistance. hilarispublisher.com The 2-anilino-4-amino-quinazoline scaffold, which is structurally related to this compound, has been identified as a promising class of antimalarial agents. acs.org
Compounds from this class have demonstrated potent activity against the asexual blood stages of Plasmodium falciparum, the most lethal human malaria parasite. nih.govnih.gov Notably, their efficacy extends to multidrug-resistant parasite strains. acs.org The mechanism of action involves arresting parasite growth primarily at the ring phase of the asexual life cycle. acs.org Furthermore, these compounds have also shown activity against gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes. acs.org This dual action against both asexual and sexual stages is a highly desirable feature for an antimalarial drug, as it can both treat the disease and prevent its spread. acs.orghilarispublisher.com
Table 2: In Vitro Antimalarial Activity of 2-Anilino Quinazoline Analogues
| Parasite Strain | Resistance Profile | Compound Class | EC50 Range (μM) | Reference |
|---|---|---|---|---|
| P. falciparum 3D7 | Drug-Sensitive | 2-Anilino quinazoline | ~ 0.1 to 2 | acs.org |
| P. falciparum K1 | Multidrug-Resistant | 2-Anilino quinazoline | ~ 0.1 to 2 | acs.org |
| P. falciparum DD2 | Multidrug-Resistant | 2-Anilino quinazoline | ~ 0.1 to 2 | acs.org |
| P. falciparum W2 | Multidrug-Resistant | 2-Anilino quinazoline | ~ 0.1 to 2 | acs.org |
Other Biological Activities (e.g., Vasorelaxation)
Beyond the activities previously described, other biological effects have been associated with heterocyclic compounds, including vasorelaxation. Vasorelaxation, the widening of blood vessels, is a critical process for regulating blood pressure. nih.gov This effect is often mediated by the vascular endothelium, which releases factors like nitric oxide (NO). nih.gov
The primary mechanism for endothelium-dependent vasodilation involves the production of NO by endothelial nitric oxide synthase (eNOS). mdpi.com NO then diffuses to adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net Elevated cGMP levels ultimately cause smooth muscle relaxation and vasodilation. mdpi.comfrontiersin.org Other mechanisms, such as the modulation of potassium channels and the inhibition of calcium influx into vascular smooth muscle cells, can also contribute to vasorelaxant effects. nih.govfrontiersin.org While these mechanisms have been established for various chemical entities, specific preclinical studies confirming the vasorelaxant properties of this compound are not detailed in the currently reviewed literature.
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking Studies for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active site of a protein.
Molecular docking studies on quinazoline (B50416) derivatives have been instrumental in understanding their interactions with various biological targets, including protein kinases and other enzymes. For derivatives of 2-amino-4-(substituted)quinazolines, docking simulations have revealed key interactions that contribute to their binding affinity. For instance, studies on similar quinazoline scaffolds have shown that the amino group at the 2-position and the nitrogen atoms within the quinazoline ring system frequently participate in hydrogen bonding with amino acid residues in the active site of target proteins. nih.govresearchgate.net
The binding conformation of a ligand within the active site of a protein is crucial for its biological activity. Molecular docking simulations provide insights into the most energetically favorable conformations. For quinazoline derivatives, these studies have shown that the planar quinazoline ring often intercalates into hydrophobic pockets of the target protein. The substituents on the quinazoline core then adopt specific orientations to maximize favorable interactions with the surrounding amino acid residues.
For example, in docking studies of quinazoline-based inhibitors with targets like the Epidermal Growth Factor Receptor (EGFR), the quinazoline core typically binds in the ATP-binding pocket. ijcce.ac.ir The substituent at the 4-position, in this case, the piperidinyl group, would extend into a solvent-exposed region or a specific sub-pocket, and its conformation would be critical for selectivity and potency. The flexibility of the piperidinyl ring allows it to adopt various chair and boat conformations to achieve an optimal fit. The precise binding conformation of 2-Amino-4-(4-piperidinyl)quinazoline would be target-dependent and would require specific docking studies with the protein of interest to be fully elucidated.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D representation of a molecule to predict its biological activity. nih.gov These descriptors can include physicochemical properties such as molecular weight, logP, and molar refractivity, as well as topological indices that describe the connectivity of the molecule.
Several 2D-QSAR studies have been conducted on quinazoline derivatives to predict their anticancer and other biological activities. nih.govresearchgate.net These studies have often highlighted the importance of descriptors related to molecular size, shape, and electronic properties. nih.gov For a series of quinazoline derivatives, 2D-QSAR models have been developed using techniques like Multiple Linear Regression (MLR) and have shown good predictive ability. researchgate.net While a specific 2D-QSAR model for this compound has not been reported, the general findings from studies on related compounds suggest that descriptors such as the number of nitrogen and oxygen atoms, molecular weight, and certain topological indices would likely be important for predicting its activity.
Table 1: Examples of Descriptors Used in 2D-QSAR Models of Quinazoline Derivatives
| Descriptor Type | Examples | Potential Relevance to this compound |
| Constitutional | Molecular Weight, Number of N atoms, Number of Rings | The overall size and heteroatom content are fundamental to receptor binding. |
| Topological | Zagreb index, Wiener index, Kier & Hall connectivity indices | Describe the branching and connectivity of the molecule, which influences its shape and interaction potential. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | The piperidinyl group significantly impacts lipophilicity, affecting cell permeability and binding to hydrophobic pockets. |
| Electronic | Dipole moment, Sum of absolute charges | The distribution of charges, influenced by the amino and piperidinyl groups, governs electrostatic interactions. |
This table is a representative summary based on general QSAR studies of quinazoline derivatives and does not represent a specific study on this compound.
Three-dimensional pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. These models can be used to screen virtual libraries of compounds to identify new potential hits. A typical pharmacophore model includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For quinazoline-based inhibitors, 3D-pharmacophore models have been developed for various targets, including protein kinases. researchgate.netjbclinpharm.org These models often highlight the importance of a hydrogen bond acceptor feature associated with the N1 or N3 atoms of the quinazoline ring, a hydrogen bond donor from the amino group at the 2-position, and a hydrophobic feature corresponding to the aromatic part of the quinazoline core. The piperidinyl group at the 4-position would likely contribute to a hydrophobic or a hydrogen bond acceptor feature, depending on the specific interactions it makes with the target. A well-validated pharmacophore model could be a powerful tool for the virtual screening of large compound libraries to identify novel scaffolds with the desired biological activity. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In computational chemistry, it is used to study the geometric, electronic, and energetic properties of molecules.
DFT calculations have been applied to quinazoline and its derivatives to understand their structural properties, vibrational frequencies, and electronic characteristics. iaea.orgresearchgate.net These studies can provide insights into the molecule's reactivity, stability, and potential interaction sites. For instance, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. iaea.org
For a molecule like this compound, DFT calculations could be used to:
Determine the most stable conformation of the piperidinyl ring.
Analyze the charge distribution across the molecule, identifying regions that are likely to engage in electrostatic interactions.
Calculate the molecular electrostatic potential (MEP) map, which visually represents the regions of positive and negative electrostatic potential and can guide the understanding of intermolecular interactions.
Predict the vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the structure. nih.gov
Reactivity Descriptors and Electronic Properties
The electronic properties of a molecule are fundamental to its reactivity and its ability to interact with biological targets. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating various electronic descriptors that quantify these characteristics. nih.govtandfonline.com For quinazoline derivatives, DFT studies help in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and other reactivity indices. rsc.orgnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For quinazoline derivatives, these calculations can pinpoint the most likely sites for nucleophilic and electrophilic attack, guiding the synthesis of new analogs. researchgate.net
Table 1: Key Electronic Properties and Reactivity Descriptors from DFT Calculations
| Descriptor | Symbol | Significance in Drug Design |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capacity; relates to interactions with electron-deficient sites in a receptor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting capacity; relates to interactions with electron-rich sites in a receptor. |
| HOMO-LUMO Energy Gap | Egap | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Chemical Potential | µ | Represents the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness | η | Measures resistance to change in electron distribution or charge transfer. |
| Electronegativity | χ | Describes the power of an atom or group to attract electrons towards itself. |
This table presents theoretical descriptors used in the computational analysis of molecules like this compound.
Virtual Screening Methodologies
Virtual screening (VS) is a cornerstone of modern drug discovery, enabling the rapid, cost-effective computational screening of vast chemical libraries to identify promising lead compounds. nih.govmdpi.com For scaffolds like this compound, VS methodologies are employed to prioritize molecules for synthesis and biological testing. nih.govdndi.org This process typically involves either ligand-based or structure-based approaches.
Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules, even when the 3D structure of the biological target is unknown. nih.gov Techniques like 3D-QSAR and pharmacophore modeling are used to build a model that captures the essential structural features required for activity. researchgate.net This model is then used as a filter to screen large databases for compounds that match the pharmacophoric features. nih.gov
Structure-based virtual screening (SBVS), on the other hand, requires the 3D structure of the target protein. acs.org Molecular docking is the most common SBVS method, where candidate molecules are computationally placed into the active site of the target. A scoring function then estimates the binding affinity, allowing for the ranking of compounds. nih.gov This approach has been successfully applied to identify novel quinazoline-based inhibitors for various targets, including kinases and other enzymes. nih.govacs.org Collaborative virtual screening efforts, which probe multiple proprietary pharmaceutical libraries in parallel, have proven effective in rapidly expanding the structure-activity relationship (SAR) for hit compounds, including 2-aryl-4-aminoquinazolines. nih.govacs.orgnih.govtcgls.com
In Silico Physicochemical Property Predictions for Drug Design
The success of a drug candidate depends not only on its biological activity but also on its physicochemical properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. researchgate.netnih.gov Various computational tools and online servers are available to predict key drug-like properties for compounds like this compound. mdpi.comnih.gov
These in silico predictions evaluate parameters against established criteria for oral bioavailability, such as Lipinski's Rule of Five. abap.co.in The rule states that orally active drugs generally have a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. abap.co.in For quinazoline derivatives, ADMET prediction studies are routinely performed to assess properties like aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity. nih.govjapsonline.comresearchgate.net These predictions help guide the optimization of lead compounds to achieve a favorable balance of potency and drug-like properties. mdpi.comacs.org
Table 2: In Silico Prediction of Drug-Likeness and ADMET Properties
| Property | Predicted Value Range for Quinazoline Analogs | Importance in Drug Design |
|---|---|---|
| Molecular Weight (MW) | < 500 Daltons | Influences absorption and distribution. abap.co.in |
| LogP (Lipophilicity) | -0.4 to +5.6 | Affects solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts solubility and binding to target. abap.co.in |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Influences solubility and receptor binding. abap.co.in |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with intestinal absorption and brain penetration. |
| Gastrointestinal (GI) Absorption | High | Indicates potential for good oral bioavailability. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Variable | Crucial for CNS targets; undesirable for peripheral targets. |
This table summarizes typical in silico predictions for quinazoline-based drug candidates based on general findings in the literature.
The lipophilicity of the quinazoline scaffold can be fine-tuned by introducing or modifying substituents on both the quinazoline ring and the piperidine (B6355638) moiety. For instance, adding polar functional groups can decrease lipophilicity and improve aqueous solubility, while adding nonpolar or alkyl groups can increase it, potentially enhancing membrane permeability. nih.gov Structure-activity relationship studies often reveal that antioxidant or other biological activities can be favored by increased lipophilicity. ajchem-a.comnih.gov Computational tools are used to predict the logP values of designed analogs, allowing chemists to rationally modulate this property to achieve an optimal balance for both pharmacokinetic and pharmacodynamic profiles.
Hydrogen bonds are among the most important non-covalent interactions that govern the binding of a ligand to its biological target. The this compound scaffold possesses multiple hydrogen bond donors (the amino group and the N-H of the piperidine) and acceptors (the nitrogen atoms of the quinazoline ring and the piperidine nitrogen).
Future Perspectives in Quinazoline Research
Emerging Biological Targets for 2-Amino-4-(4-piperidinyl)quinazoline Analogues
Analogues of this compound, particularly those with substitutions at the 2 and 4 positions, are being investigated against a variety of novel and challenging biological targets beyond traditional ones like EGFR. This diversification holds the promise of addressing unmet medical needs, including drug resistance and diseases with complex pathologies.
Key emerging target classes for these quinazoline (B50416) analogues include:
Kinases in Cell Cycle and Signaling: While EGFR remains a significant target, research is expanding to other kinase families. Cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, are a major focus. Specifically, 2-aminoquinazoline (B112073) derivatives have been identified as potent inhibitors of CDK2 and CDK4, which could offer new avenues for cancer therapy by inducing cell cycle arrest. mdpi.comresearchgate.net Other kinases involved in cancer cell signaling and proliferation, such as p21-activated kinase 4 (PAK4) and Apoptosis signal-regulating kinase 1 (ASK1), are also being explored as potential targets for novel 2,4-disubstituted quinazoline derivatives. nih.govnih.gov
DNA Repair Enzymes: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair. Inhibiting PARP is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Novel quinazoline-2,4(1H,3H)-dione and 4-hydroxyquinazoline (B93491) derivatives are being designed and synthesized as potent PARP-1/2 inhibitors, showing promise in overcoming resistance to existing PARP inhibitors. nih.govrsc.orgrsc.orgmdpi.com
Wnt Signaling Pathway Modulators: The aberrant activation of the Wnt/β-catenin signaling pathway is implicated in various cancers, including gastric cancer. The simple 2,4-diamino-quinazoline has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key transcription factor in this pathway. By suppressing Wnt target genes, this compound can inhibit cancer cell growth and migration, highlighting a novel mechanism of action for this class of molecules. nih.gov
ABC Transporters: Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy. ATP-binding cassette (ABC) transporters, such as ABCG2, contribute to MDR by pumping drugs out of cancer cells. Amino-quinazolines are being investigated as inhibitors of these transport proteins, which could be used in combination with other anticancer agents to enhance their efficacy. scielo.br
Infectious Disease Targets: The versatility of the quinazoline scaffold extends to infectious diseases. Analogues are being evaluated against pathogens like Trypanosoma cruzi (the causative agent of Chagas disease) and various viruses. For instance, quinazoline derivatives have shown inhibitory activity against the HCV NS3/4A protease, an essential enzyme for the replication of the Hepatitis C virus. rsc.orgacs.org
The exploration of substituents at the 4-position, including various heterocyclic rings like piperidine (B6355638), is a key strategy in developing selective inhibitors for these diverse targets. acs.org
| Emerging Target Class | Specific Target Example | Relevant Quinazoline Analogue | Therapeutic Potential |
|---|---|---|---|
| Kinases | CDK2, CDK4, PAK4, ASK1 | 2-Aminoquinazolines, 2,4-Disubstituted Quinazolines | Cancer (Cell Cycle Arrest, Proliferation Inhibition) |
| DNA Repair Enzymes | PARP-1, PARP-2 | Quinazoline-2,4(1H,3H)-diones | Cancer (especially BRCA-mutant tumors) |
| Signaling Pathways | Lef1 (Wnt Pathway) | 2,4-Diamino-quinazoline | Gastric Cancer, Colorectal Cancer |
| Membrane Transporters | ABCG2 | Amino-quinazolines | Overcoming Multidrug Resistance in Cancer |
| Pathogen Enzymes | HCV NS3/4A Protease | Benzo[g]quinazolines | Infectious Diseases (Hepatitis C) |
Advanced Synthetic Strategies for Complex Quinazoline Architectures
The growing demand for structurally diverse quinazoline libraries for drug screening has spurred the development of advanced and efficient synthetic methodologies. These modern strategies move beyond classical, often harsh, multi-step procedures towards more elegant and sustainable approaches.
Transition Metal-Catalyzed Synthesis: Transition metals like iron, manganese, and copper are increasingly used to catalyze the formation of the quinazoline core. For example, an FeBr₂-catalyzed method has been developed for the synthesis of 2,4-disubstituted quinazolines from 2-aminobenzylamines and various amines under aerobic conditions. nih.gov Similarly, Mn(I)-catalyzed reactions provide a route to 2-substituted quinazolines from 2-aminobenzyl alcohol and primary amides. nih.gov These methods often offer high yields and broad substrate scope.
Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly efficient as they combine several starting materials in a single step to form complex products, reducing waste and saving time. A notable example is the one-pot, three-component assembly of 2,4-disubstituted quinazolines from 2-aminoaryl ketones, aldehydes, and urea (B33335) or ammonium (B1175870) acetate. tandfonline.com These reactions are often performed under catalyst-free and aerobic oxidation conditions, enhancing their environmental friendliness. tandfonline.com
Eco-Friendly and Catalyst-Free Approaches: There is a significant trend towards developing greener synthetic routes. Methodologies that utilize urea as a modest, non-toxic, and biodegradable reaction medium for the synthesis of 2,4-disubstituted quinazolines exemplify this shift. tandfonline.com Furthermore, microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions and improve yields, often in the absence of traditional solvents or catalysts.
These advanced strategies allow chemists to rapidly generate a wide variety of complex quinazoline architectures, including those with specific substitutions at the 2- and 4-positions, which is crucial for exploring the structure-activity relationships (SAR) around new biological targets.
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational (in silico) and experimental methods has become indispensable in modern drug discovery, significantly accelerating the identification and optimization of new quinazoline-based drug candidates. frontiersin.org This integrated approach allows for a more rational and resource-efficient research workflow.
Virtual Screening and Hit Identification: Computational techniques are heavily utilized in the initial stages of drug discovery. Large virtual libraries of compounds can be screened against the three-dimensional structure of a biological target using molecular docking. nih.gov This process predicts the binding mode and affinity of compounds, allowing researchers to prioritize a smaller, more promising set of molecules for experimental synthesis and testing. This approach has been successfully used to identify novel quinazoline hits against targets like ASK1. nih.gov
Structure-Activity Relationship (SAR) Elucidation: Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to correlate the chemical structure of compounds with their biological activity. nih.gov For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. mdpi.comfrontiersin.org These models generate 3D contour maps that highlight which structural features are critical for activity, guiding the design of more potent and selective analogues. mdpi.com
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is vital to avoid late-stage failures. Computational models are used to predict properties like drug-likeness and potential toxicities (e.g., mutagenicity, hepatotoxicity) of new quinazoline designs, helping to select compounds with more favorable pharmacokinetic profiles for further development. nih.govabap.co.in
The workflow typically involves using computational tools to design and prioritize compounds, which are then synthesized and evaluated in vitro. The experimental results are then fed back to refine the computational models, creating an iterative cycle of design, synthesis, and testing that efficiently leads to optimized drug candidates.
| Computational Method | Application in Quinazoline Research | Example Target |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of novel compounds. | EGFR, VEGFR-2, PARP-1, HCV Protease |
| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models to guide lead optimization. | CDK2/cyclin A, EGFR |
| Molecular Dynamics (MD) Simulations | Analyzing the stability and dynamics of ligand-protein interactions. | EGFR |
| Virtual Screening | Identifying initial hits from large compound libraries. | ASK1 |
| ADMET Prediction | Assessing drug-likeness and potential toxicity profiles. | General anticancer quinazolines |
Q & A
Q. What are the optimized synthetic routes for 2-amino-4-(4-piperidinyl)quinazoline, and how do reaction conditions influence yield?
Synthesis typically involves multi-step protocols, including cyclization and functionalization of the quinazoline core. Key steps include:
- Chlorination of quinazolin-4-one intermediates using reagents like PCl₅ or POCl₃ under reflux conditions .
- Aminolysis with piperidine derivatives in solvents such as dichloromethane (DCM) or acetonitrile, catalyzed by bases like K₂CO₃ .
- Monitoring via TLC/HPLC to track reaction progress and isolate intermediates .
Critical factors : Solvent polarity (e.g., DCM vs. DMSO), temperature control (room temp vs. reflux), and stoichiometric ratios of piperidine to chlorinated intermediates .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidinyl group integration at δ ~2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₆N₄) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What in vitro assays are used for preliminary biological activity screening?
- Enzyme inhibition assays : Testing against kinases (e.g., EGFR) or helicases (e.g., WRN) using fluorescence-based substrates .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Modifications at key positions impact activity:
Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity data?
- Metabolic profiling : LC-MS/MS identifies toxic metabolites (e.g., N-oxides) formed via hepatic CYP450 enzymes .
- Prodrug design : Masking the amino group with acetyl or PEG moieties reduces acute toxicity while retaining activity .
- Dose optimization : Pharmacokinetic studies (e.g., AUC calculations) balance efficacy (IC₅₀) and safety (LD₅₀) .
Q. What mechanistic insights explain its dual activity as a kinase inhibitor and DNA intercalator?
- Kinase inhibition : Competitive binding to ATP pockets via hydrogen bonds with the 2-amino group and piperidinyl nitrogen .
- DNA interaction : Planar quinazoline core intercalates between base pairs, validated by UV-Vis hypochromicity and ethidium bromide displacement assays .
Advanced tools : Molecular dynamics simulations (AMBER) quantify binding free energies .
Q. How can regioselectivity challenges in functionalizing the quinazoline core be addressed?
- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to selectively deprotonate C6/C8 positions .
- Protecting group strategies : Boc protection of the 2-amino group prevents undesired side reactions during piperidinyl substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
